2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, also referred to as TTP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential application in various fields such as drug development and materials science. The IUPAC name for this compound is 2-amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one .
Molecular Structure Analysis
The molecular structure of TTP can be represented by the InChI code: 1S/C9H6N4OS2/c10-9-11-6-7(16-9)5(12-13-8(6)14)4-2-1-3-15-4/h1-3H,(H2,10,11)(H,13,14) . This compound has a molecular weight of 250.3 g/mol.Scientific Research Applications
Synthesis and Biological Activity
- A series of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones were synthesized, showing in vivo analgesic and anti-inflammatory activities. The compounds were characterized using 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry (Demchenko et al., 2015).
Heterocyclic System Development
- Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate to form thioureido derivatives, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, showing promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Analgesic Activity
- A series of new [1,3]thiazolo-[4,5-d]pyridazine-4(5Н)-ones were synthesized from 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one by alkylation with N-substituted chloroacetamides. These compounds showed stronger analgesic effects in in vivo tests on models such as "Hot plate" and "acetic acid cramps," indicating the potential of electron donor substituents in enhancing analgesic activity (Demchenko et al., 2012).
Antitumor and Anticonvulsant Properties
- Research has developed methods for the synthesis of new heterosystems, including condensed derivatives of thieno[3,2-d]thiazolo(thiazino, thiazepino)[3,2-a]pyrimidines with evaluated antitumor and anticonvulsant properties. Some compounds showed moderate biological activity with low toxicity (Paronikyan et al., 2009).
Antimicrobial Activity
- Thieno[2,3-c]pyridazine derivatives were synthesized and their antimicrobial and antifungal activities measured against several microorganisms, illustrating the compound's potential in developing new antimicrobial agents (El-Mariah, 2008).
properties
IUPAC Name |
2-amino-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS2/c10-9-11-6-7(16-9)5(12-13-8(6)14)4-2-1-3-15-4/h1-3H,(H2,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVPJIWJWUOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)C3=C2SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.